molecular formula C18H14Cl2FN3OS B2761292 N-(3-chloro-4-fluorophenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 946380-74-1

N-(3-chloro-4-fluorophenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2761292
CAS No.: 946380-74-1
M. Wt: 410.29
InChI Key: NSYMXPMRRCTHOZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2FN3OS/c1-24-16(11-2-4-12(19)5-3-11)9-22-18(24)26-10-17(25)23-13-6-7-15(21)14(20)8-13/h2-9H,10H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYMXPMRRCTHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

    Thioether formation: The imidazole derivative is then reacted with a thiol compound under basic conditions to form the thioether linkage.

    Acetamide formation: The final step involves the reaction of the thioether with an acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thioethers or amines.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the biological activity of imidazole derivatives and their interactions with biological targets.

    Chemical Biology: The compound can be used as a probe to study the mechanisms of action of related compounds and their effects on cellular processes.

    Industrial Applications: It can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide
  • N-(3-chloro-4-fluorophenyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)ethanamide
  • N-(3-chloro-4-fluorophenyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)propionamide

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide is unique due to its specific substitution pattern on the imidazole ring and the presence of both chloro and fluoro substituents on the phenyl rings. These structural features can influence its biological activity and make it distinct from other similar compounds.

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic compound with potential therapeutic applications, particularly in antimicrobial and anticancer research. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and relevant case studies.

  • Molecular Formula : C21H17Cl2FN6OS
  • Molar Mass : 491.37 g/mol
  • CAS Number : 512815-76-8

The compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Receptor Modulation : The compound can interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.
  • Disruption of Cellular Processes : It interferes with DNA replication and protein synthesis, which are critical for cell survival.

Antimicrobial Activity

This compound has been tested against various bacterial strains, demonstrating significant antimicrobial properties.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus (MRSA)0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa2.0 µg/mL
Enterococcus faecalis0.25 µg/mL

The compound shows particularly strong activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to established antibiotics like vancomycin.

Anticancer Activity

Research indicates that this compound also possesses anticancer properties, particularly against colorectal and lung cancer cell lines.

Table 2: Anticancer Efficacy Against Cell Lines

Cell Line% Viability at 10 µM% Viability at 50 µMReference
Caco-2 (Colorectal)39.8%20.6%
A549 (Lung)56.9%31.9%

In vitro studies have shown that the compound significantly reduces cell viability in a dose-dependent manner, indicating its potential as an anticancer agent.

Case Studies

  • Study on MRSA : A recent study evaluated the efficacy of this compound against MRSA strains. Results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting a promising alternative to traditional antibiotics .
  • Anticancer Research : Another study focused on the compound's effects on Caco-2 and A549 cells, revealing significant cytotoxicity and a mechanism involving apoptosis induction through the modulation of specific signaling pathways .

Q & A

Q. Optimization strategies :

  • Use catalysts (e.g., DMAP) to enhance reaction efficiency.
  • Control temperature (e.g., 0–5°C for thiol coupling to minimize disulfide formation).
  • Purify intermediates via column chromatography or recrystallization to ensure high purity .

Basic: Which analytical techniques are essential for structural validation and purity assessment of this compound?

Answer:

Technique Purpose Key Parameters
1H/13C NMR Confirm proton/carbon environmentsIdentify aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.5–3.0 ppm), and sulfanyl linkages (δ 3.8–4.2 ppm) .
HPLC Purity assessmentUse C18 columns with UV detection (λ = 254 nm); target >98% purity.
HRMS Molecular weight verificationMatch experimental m/z with theoretical [M+H]+ (e.g., ~450–460 g/mol) .
X-ray crystallography Absolute configurationResolve crystal lattice parameters (if crystalline) .

Advanced: How can structure-activity relationship (SAR) studies elucidate the biological activity of this compound?

Answer:
Methodology :

  • Functional group modifications : Synthesize derivatives with altered substituents (e.g., replacing 4-chlorophenyl with methoxy or nitro groups) to assess impact on bioactivity.
  • In vitro assays : Test against target enzymes (e.g., kinases) or cell lines (e.g., cancer HT-29 or microbial strains) to quantify IC50/MIC values.
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with biological targets (e.g., ATP-binding pockets) .

Example finding : The sulfanyl-acetamide moiety may enhance hydrogen bonding with catalytic residues, while chloro/fluorine groups improve membrane permeability .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) across studies?

Answer:
Strategies :

  • Standardize assay protocols : Use identical cell lines (e.g., ATCC-certified), incubation times, and solvent controls (DMSO concentration ≤0.1%).
  • Dose-response analysis : Compare EC50 values under consistent conditions (pH, temperature).
  • Metabolite profiling : Use LC-MS to identify degradation products that may influence activity .

Case study : Discrepancies in anticancer activity may arise from differences in cell membrane permeability due to substituent electronegativity (e.g., fluorine vs. chlorine) .

Basic: What in vitro models are suitable for preliminary bioactivity screening of this compound?

Answer:

  • Antimicrobial : Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains via broth microdilution (CLSI guidelines).
  • Anticancer : MTT assays on human cancer lines (e.g., MCF-7, A549) with 48–72 hr exposure.
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., caspase-3) .

Advanced: How can molecular dynamics (MD) simulations predict the stability of this compound in biological systems?

Answer:

  • Protocol :
    • Generate 3D structure using Gaussian09 (B3LYP/6-31G* basis set).
    • Simulate solvation in explicit water (TIP3P model) for 100 ns using GROMACS.
    • Analyze RMSD/RMSF to assess conformational stability.
  • Key insight : The fluorophenyl group may enhance rigidity, reducing metabolic degradation in serum .

Basic: What are the critical stability-indicating parameters for this compound under storage conditions?

Answer:

  • Light sensitivity : Store in amber vials at −20°C to prevent photodegradation.
  • Hydrolytic stability : Monitor via accelerated aging (40°C/75% RH for 6 months) with HPLC.
  • Oxidation risk : Add antioxidants (e.g., BHT) if sulfanyl groups degrade in air .

Advanced: How can researchers validate target engagement in cellular models?

Answer:

  • Pull-down assays : Use biotinylated probes to isolate target proteins from lysates.
  • Cellular thermal shift assay (CETSA) : Measure protein melting curves after compound treatment.
  • CRISPR knockouts : Compare activity in wild-type vs. target gene-deficient cells .

Basic: What solvent systems are optimal for solubility and formulation in biological assays?

Answer:

  • Polar solvents : DMSO (stock solutions), ethanol, or PEG-400 for in vitro studies.
  • Aqueous buffers : Use 0.5% Tween-80 in PBS for in vivo formulations (ensure <10% organic solvent) .

Advanced: How can metabolomic profiling identify off-target effects or toxicity pathways?

Answer:

  • Workflow :
    • Treat cells with IC50 dose for 24 hr.
    • Extract metabolites (MeOH:H2O) and analyze via UPLC-QTOF-MS.
    • Map pathways (e.g., KEGG) to identify dysregulated metabolites (e.g., glutathione depletion).
  • Validation : Confirm oxidative stress via ROS probes (e.g., DCFH-DA) .

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